N-Methyl-L-threonine

Catalog No.
S1768891
CAS No.
2812-28-4
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-L-threonine

CAS Number

2812-28-4

Product Name

N-Methyl-L-threonine

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N

SMILES

Array

Synonyms

N-Methyl-L-threonine;N-Me-Thr-OH;2812-28-4;n-methylthreonine;N-Methyl-L-Threonine;L-Threonine,N-methyl-;SCHEMBL162004;CTK0J9803;CCAIIPMIAFGKSI-DMTCNVIQSA-N;ACT06580;ZINC2389623;AKOS006276574;(2S,3R)-3-Hydroxy-2-(methylamino)butyricacid

Canonical SMILES

CC(C(C(=O)[O-])[NH2+]C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH2+]C)O

N-Methyl-L-threonine (CAS 2812-28-4) is a non-proteinogenic amino acid derivative of L-threonine, distinguished by a methyl group on the alpha-amino nitrogen. This structural modification prevents its participation in standard peptide backbone hydrogen bonding and introduces steric constraints, fundamentally altering the conformational properties and enzymatic stability of peptides into which it is incorporated. These attributes make it a critical, non-interchangeable building block in the synthesis of specific peptide natural products, such as the immunosuppressant Cyclosporin A, and a strategic tool for enhancing the pharmacokinetic profiles of therapeutic peptides.

Direct substitution of N-Methyl-L-threonine with its parent amino acid, L-threonine, consistently fails in relevant applications due to fundamental chemical differences. The secondary amine of N-Methyl-L-threonine, compared to the primary amine of L-threonine, introduces significant steric hindrance that slows coupling reactions in solid-phase peptide synthesis (SPPS) and necessitates modified protocols. More critically, the N-methyl group eliminates a hydrogen bond donor site, which forces significant changes in the peptide backbone's local conformation, often favoring cis-amide bonds, and increases resistance to proteolytic enzymes. This makes L-threonine an unsuitable precursor for target molecules like Cyclosporin A, where N-methylation is essential for its three-dimensional structure and biological activity.

Essential Precursor for the Immunosuppressant Cyclosporin A and its Biologically Active Analogs

N-Methyl-L-threonine is a component of the unique amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), which occupies position 1 of the cyclic undecapeptide Cyclosporin A (CsA). This MeBmt residue is indispensable for the biological activity of CsA. Substitution or stereochemical alteration dramatically reduces efficacy; for instance, an analog containing the 4-epimer of MeBmt, (4S)-MeBmt, exhibited only 2-4% of the immunosuppressive activity of the natural CsA containing the derivative of N-Methyl-L-threonine. This demonstrates that L-threonine or other isomers are not viable substitutes in this high-value synthesis pathway.

Evidence DimensionImmunosuppressive Activity (Concanavalin A stimulated thymocytes assay)
Target Compound DataCsA (containing N-Methyl-L-threonine derivative): 100% relative activity (baseline)
Comparator Or BaselineCsA analog with (4S)-MeBmt (epimer of the N-Methyl-L-threonine derivative): 2-4% relative activity
Quantified Difference96-98% reduction in biological activity
ConditionsIn vitro assay using concanavalin A stimulated thymocytes.

For the synthesis of Cyclosporin A or its active derivatives, N-Methyl-L-threonine is a non-negotiable, stereospecific precursor required to achieve the target molecule's therapeutic effect.

Enhances Proteolytic Stability of Peptides by Obstructing Enzyme Access

The N-methyl group on the peptide backbone acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond. While direct quantitative comparisons for N-Methyl-L-threonine itself are sparse, the principle is well-established for N-methylated amino acids as a class. For example, in a study of macrocyclic peptides targeting iPGM enzymes, the non-methylated analogs (ΔN-Me) of active N-methylated peptides showed a near-complete loss of inhibitory activity and a drastic reduction in human serum stability. This class-level evidence strongly supports the procurement of N-Methyl-L-threonine over L-threonine when the goal is to increase a peptide's in vivo half-life and bioavailability.

Evidence DimensionInhibitory Activity & Serum Stability
Target Compound DataN-methylated macrocyclic peptides: High potency (nM range) and stability in human serum.
Comparator Or BaselineAnalogous non-methylated peptides (ΔN-Me): Near complete loss of inhibitory activity and significantly reduced serum stability.
Quantified Difference>90% loss of activity and stability observed in comparator class.
ConditionsIn vitro enzyme inhibition assays and human serum stability time course.

Incorporating N-Methyl-L-threonine is a key strategy to protect therapeutic peptides from rapid degradation in biological systems, a critical factor for developing viable peptide drugs.

Processability: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

The procurement of pre-functionalized N-Methyl-L-threonine (e.g., Fmoc-N-Me-L-Thr(tBu)-OH) is critical for efficient processability in peptide synthesis. The steric bulk of the N-methyl group significantly slows coupling kinetics compared to L-threonine. Standard coupling reagents may lead to incomplete reactions and deletion sequences. Successful incorporation requires more potent coupling agents like HATU/HOAt and extended reaction times (e.g., 2-4 hours vs. typical <1 hour for unmethylated amino acids). Using the unprotected amino acid would necessitate complex, multi-step on-resin N-methylation, which is often lower yielding and less reliable. Therefore, procuring the correctly protected derivative is a direct investment in process efficiency and final product purity.

Evidence DimensionSPPS Coupling Conditions
Target Compound DataRequires strong activating agents (e.g., HATU/HOAt) and extended coupling times (2-4 hours).
Comparator Or BaselineStandard L-threonine: Couples efficiently with standard reagents (e.g., HBTU/HOBt) in shorter times (< 60 minutes).
Quantified Difference2-4x longer coupling time and requirement for more expensive/potent reagents.
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS).

This highlights the need to procure the appropriate protected form of N-Methyl-L-threonine to ensure successful and efficient synthesis, avoiding costly process failures and impurities associated with suboptimal coupling.

Synthesis of High-Value Immunosuppressive and Antiviral Natural Products

This compound is the correct choice as a chiral starting material for the total synthesis of Cyclosporin A and related N-methylated peptide natural products. Its specific stereochemistry and N-methylation are structurally essential for the final molecule's bioactivity, and substitution with L-threonine or other isomers leads to inactive products.

Development of Orally Bioavailable and Protease-Resistant Peptide Therapeutics

When designing peptide drug candidates with improved pharmacokinetic profiles, N-Methyl-L-threonine should be incorporated at sites susceptible to enzymatic cleavage. The N-methyl group provides steric protection against proteases and can help lock the peptide into a bioactive conformation, enhancing both stability and permeability.

Creation of Conformationally Defined Peptidomimetics

This is the right building block for research programs aiming to control peptide secondary structure. The N-methyl group restricts rotational freedom and can favor specific turn structures or cis-amide bonds, providing a tool to systematically probe structure-activity relationships or to design peptides with rigid, predictable three-dimensional shapes.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

133.07389321 Da

Monoisotopic Mass

133.07389321 Da

Heavy Atom Count

9

Wikipedia

N-methylidene-L-threonine

Dates

Last modified: 08-15-2023

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